{[1-(Methylsulfonyl)cyclopropyl]methyl}amine hydrochloride
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Overview
Description
Molecular Structure Analysis
The molecular formula for “{[1-(Methylsulfonyl)cyclopropyl]methyl}amine hydrochloride” is C5H12ClNO2S . The structure includes a cyclopropyl ring with a methylsulfonyl group and a methylamine group.Chemical Reactions Analysis
The specific chemical reactions involving “{[1-(Methylsulfonyl)cyclopropyl]methyl}amine hydrochloride” are not provided in the search results. It’s likely that this compound is used as a building block in various organic syntheses .Scientific Research Applications
Protecting Group for Amines : The compound has been explored as a protecting group for amines. It is known for adding relatively little molecular weight and maintains a simple NMR spectrum. It is orthogonal to commonly used groups like BOC, Cbz, Alloc, and FMOC, and is resistant to extreme pH, halogens, and many oxidizing agents (Snider & Wright, 2011).
Cyclization Reactions : Research has shown its utility in Rh(II)-catalyzed chemoselective oxidative amination and cyclization cascades, leading to the formation of cyclobutane-fused or methylenecyclobutane-containing heterocycles (Pan, Wei, & Shi, 2017).
Cyclopropanone Equivalent : It has been used as a new cyclopropanone equivalent reacting with terminal acetylenes and disubstituted amines, facilitating an unprecedented synthesis of 1-alkynyl cyclopropylamines (Liu, An, Jiang, & Chen, 2008).
Mechanistic Probes in Nitrosation : This compound has been used to study the nitrosation of N,N-dialkyl aromatic amines, providing insights into the mechanisms of these chemical reactions (Loeppky & Elomari, 2000).
Lewis Acid-Catalyzed Ring-Opening : It's applied in the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles, a method valuable in enantioselective syntheses (Lifchits & Charette, 2008).
Synthesis of β-Methylsulfonylated N-Heterocycles : A method involving this compound for the efficient synthesis of β-methylsulfonylated N-heterocycles has been developed, demonstrating its versatility in organic synthesis (He, Yang, Liu, Zhang, & Fan, 2020).
Chemoselective Reactions with Amines : It has been used in chemoselective reactions with amines, showcasing its potential in selective synthetic processes (Baiazitov, Du, Lee, Hwang, Almstead, & Moon, 2013).
Safety And Hazards
The safety information available indicates that “{[1-(Methylsulfonyl)cyclopropyl]methyl}amine hydrochloride” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
(1-methylsulfonylcyclopropyl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-9(7,8)5(4-6)2-3-5;/h2-4,6H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRBSHULJMKRQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CC1)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
([1-(Methylsulfonyl)cyclopropyl]methyl)amine hydrochloride |
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